molecular formula C13H16N4O2 B6059517 N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6059517
M. Wt: 260.29 g/mol
InChI Key: OSHRHGDFIRCWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BHPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHPTC is a triazole derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. By inhibiting this pathway, N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential use as a drug delivery system due to its ability to selectively target cancer cells. N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on optimizing the synthesis method of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide to improve its solubility in water. Another area of research could focus on developing more efficient drug delivery systems using N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Additionally, further research could be conducted to better understand the mechanism of action of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide and its potential applications in other fields of scientific research.

Synthesis Methods

N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a series of chemical reactions involving the reaction of 2-hydroxybenzaldehyde with butylamine to form N-butyl-2-hydroxybenzylamine. This intermediate product then undergoes a cyclization reaction with triazole to form N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the field of cancer research. Studies have shown that N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-butyl-5-(2-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.

properties

IUPAC Name

N-butyl-5-(2-hydroxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-3-8-14-13(19)12-11(15-17-16-12)9-6-4-5-7-10(9)18/h4-7,18H,2-3,8H2,1H3,(H,14,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHRHGDFIRCWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NNN=C1C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-(2-hydroxyphenyl)-2H-triazole-4-carboxamide

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